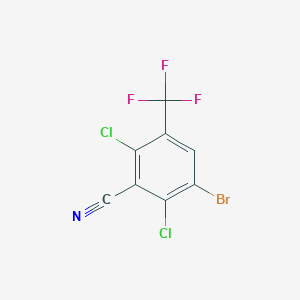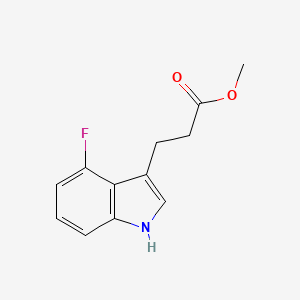![molecular formula C10H6F3NO3 B13720892 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethoxyphenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Subsequent oxidation of the cycloadducts can yield the desired compound.
Industrial Production Methods
The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid is commonly used for oxidizing methylene groups adjacent to carbonyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-Parkinson properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-ol: Similar in structure but lacks the hydroxyl group.
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one: Contains a dimethyl group and a different ring structure.
Uniqueness
5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the trifluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity, while the hydroxyl group allows for hydrogen bonding, making this compound particularly versatile in various applications .
Properties
Molecular Formula |
C10H6F3NO3 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-9(15)17-14-8/h1-5,14H |
InChI Key |
GPDLOJMGOOLEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


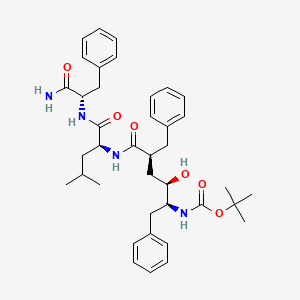
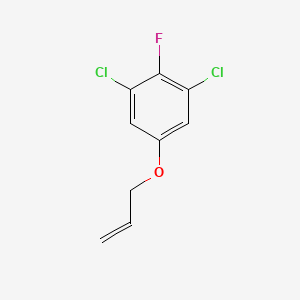
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)
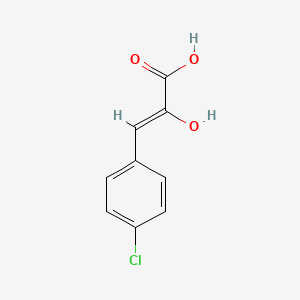

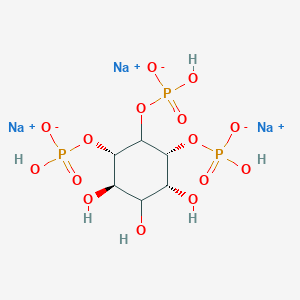


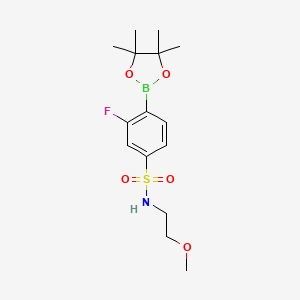


![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
